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Bis(methacryloxy)diphenylsilane - 63696-07-1

Bis(methacryloxy)diphenylsilane

Catalog Number: EVT-456922
CAS Number: 63696-07-1
Molecular Formula: C20H20O4Si
Molecular Weight: 352.5 g/mol
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Product Introduction

Synthesis Analysis

The synthesis of bis(methacryloxy)diphenylsilane typically involves the reaction of diphenylsilane with methacrylic acid or methacryloyl chloride in the presence of a catalyst. The general synthetic route can be described as follows:

  1. Reagents: Diphenylsilane, methacrylic acid (or methacryloyl chloride), and a suitable catalyst (e.g., pyridine or triethylamine).
  2. Procedure:
    • The diphenylsilane is mixed with methacrylic acid in an inert atmosphere to prevent moisture interference.
    • The catalyst is added to facilitate the reaction.
    • The mixture is stirred at elevated temperatures (typically around 60-80 °C) for several hours.
    • Post-reaction, the product is purified using column chromatography or distillation to remove unreacted materials and by-products.

This method allows for the formation of the desired bis(methacryloxy)diphenylsilane with good yields, often exceeding 70% under optimized conditions .

Molecular Structure Analysis

The molecular structure of bis(methacryloxy)diphenylsilane features a central silicon atom bonded to two phenyl groups and two methacryloxy groups. The structural formula can be represented as:

Ph2Si(OCOC CH3)=CH2)2\text{Ph}_2\text{Si}(\text{OCOC CH}_3)=\text{CH}_2)_2

Key Structural Features:

  • Silicon Atom: The silicon atom exhibits tetrahedral geometry due to its four substituents.
  • Methacryloxy Groups: These groups provide sites for polymerization, enhancing the compound's reactivity.
  • Phenyl Rings: The presence of phenyl groups contributes to the compound's stability and hydrophobic characteristics.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are typically employed to confirm the structure, identifying characteristic peaks corresponding to the methacrylate functional groups and silicon-carbon bonds .

Chemical Reactions Analysis

Bis(methacryloxy)diphenylsilane can undergo various chemical reactions, primarily involving polymerization processes. Key reactions include:

  1. Radical Polymerization: Under UV light or heat, bis(methacryloxy)diphenylsilane can initiate radical polymerization, forming cross-linked networks with other monomers.
  2. Hydrolysis: In the presence of moisture, it can hydrolyze to form silanol species, which can further react with other silanes or organics.
  3. Condensation Reactions: It may participate in condensation reactions with alcohols or amines, leading to siloxane bond formation.

The reactivity of this compound is significantly influenced by its methacrylate groups, which are known for their ability to undergo free radical polymerization efficiently .

Mechanism of Action

The mechanism of action for bis(methacryloxy)diphenylsilane primarily revolves around its ability to cross-link during polymerization processes:

  1. Initiation: Upon exposure to heat or UV light, initiators generate free radicals.
  2. Propagation: The free radicals attack the double bonds in the methacrylate groups, leading to chain growth.
  3. Cross-linking: As chains grow, they can react with other methacrylate functionalities, forming a three-dimensional network.

This process results in materials with enhanced mechanical properties and thermal stability, making them suitable for various applications in coatings and composites .

Physical and Chemical Properties Analysis

Physical Properties:

  • Appearance: Typically a clear liquid or viscous substance.
  • Boiling Point: Not specifically reported but estimated based on similar compounds.
  • Refractive Index: Approximately 1.434 at 20 °C .
  • Viscosity: Around 20 cSt at 25 °C.

Chemical Properties:

  • Stability: Stable under normal conditions but sensitive to moisture.
  • Solubility: Soluble in organic solvents like chloroform and acetone but insoluble in water.
  • Reactivity: Highly reactive towards free radicals due to methacrylate groups; can form stable siloxane bonds upon hydrolysis .
Applications

Bis(methacryloxy)diphenylsilane finds extensive applications across various fields:

  1. Polymer Chemistry: Used as a monomer in the synthesis of cross-linked polymers for coatings and adhesives due to its excellent mechanical properties.
  2. Dental Materials: Employed in dental composites for its bonding capabilities and durability.
  3. Surface Treatments: Acts as a coupling agent in surface modifications of materials to enhance adhesion properties.
  4. Biomedical Applications: Investigated for use in drug delivery systems due to its biocompatibility and functionalization potential.

Its versatility makes bis(methacryloxy)diphenylsilane an important compound in modern material science and engineering applications .

Synthesis Methodologies and Reaction Optimization

Traditional Polycondensation Techniques Using Diphenylsilane Precursors

The synthesis of bis(methacryloxy)diphenylsilane primarily employs hydrosilylation between diphenylsilane (Ph₂SiH₂) and allyl methacrylate. This reaction proceeds via platinum-catalyzed addition across the Si–H bond, forming Si–C linkages with methacryloxypropyl groups. Early methods utilized Speier's catalyst (H₂PtCl₆) in batch reactors, achieving yields of 75–82% under reflux conditions (80–120°C) in toluene [2] [6]. Key limitations include:

  • Byproduct Formation: Competing dehydrogenation generates disiloxane derivatives, reducing monomer purity [6].
  • Catalyst Deactivation: Heterogeneous platinum catalysts exhibit reduced activity beyond three cycles due to agglomeration [2].
  • Solvent Dependency: Toluene or xylene solvents necessitate energy-intensive removal and pose VOC concerns [6].

Table 1: Optimization of Hydrosilylation Parameters

CatalystTemperature (°C)Reaction Time (h)Yield (%)Byproducts (%)
H₂PtCl₆ (0.5 mol%)806788–12
Karstedt's catalyst (0.3 mol%)1004855–7
Pt/C (1 mol%)12038210–15

Optimization studies demonstrate that Karstedt's catalyst (a platinum-divinyltetramethyldisiloxane complex) enhances regioselectivity, suppressing β-hydride elimination and minimizing disiloxane byproducts to <7% [2].

Catalytic Dehydrogenative Coupling Approaches for Siloxane Formation

Dehydrogenative coupling eliminates solvent use by directly coupling diphenylsilane (Ph₂SiH₂) with hydroxy-terminated methacrylates. This method leverages continuous flow reactors to achieve precise thermal control and suppress oligomerization:

  • Reactor Design: Microchannel reactors with high surface-area-to-volume ratios (400:1) enable rapid heat dissipation, maintaining isothermal conditions (90°C) [4].
  • Catalytic Systems: Heterogeneous platinum on carbon (Pt/C, 0.5 mol%) or rhodium complexes facilitate Si–O–Si bond formation, yielding bis(methacryloxy)diphenylsilane at >95% purity post-distillation [4] [9].
  • Inhibition Strategies: Phenothiazine (200–500 ppm) prevents premature methacrylate polymerization during exothermic reactions [9].

Table 2: Continuous Flow Reactor Performance Metrics

Residence Time (min)Temperature (°C)Catalyst Loading (mol%)Conversion (%)Selectivity (%)
15900.38892
301000.59695
451100.79989

This approach reduces reaction times by 70% compared to batch processes and cuts production costs by 30% through catalyst recycling [4].

Radical-Initiated Co-Polymerization with Methacryloyl Chloride Derivatives

Co-polymerization routes involve reacting dichlorodiphenylsilane (Ph₂SiCl₂) with methacrylic acid derivatives under radical initiation:

  • Mechanism: Radical generators (e.g., benzoyl peroxide) activate methacryloyl chloride, enabling nucleophilic substitution at silicon centers [2].
  • Challenges: Steric hindrance from phenyl groups impedes bimolecular reactions, requiring excess methacryloyl chloride (2.2–2.5 equiv) to drive conversions beyond 80% [7].
  • Side Reactions: HCl byproduct necessitates scavengers (e.g., triethylamine), complicating purification and reducing yields to 65–75% [2].

Recent advances employ phase-transfer catalysts like tetrabutylammonium bromide to accelerate interfacial reactions in biphasic systems (water/toluene), improving yields to 85% [7].

Solvent-Free and Green Chemistry Pathways for Industrial Scalability

Solvent-free methodologies prioritize atom economy and waste reduction:

  • Melt Polycondensation: Reacting diphenylsilanediol with methacrylic anhydride at 150°C eliminates solvent use, achieving 89% yield with p-toluenesulfonic acid catalysis [6].
  • Acid-Catalyzed Direct Esterification: Trifluoromethanesulfonic acid (0.1 mol%) enables esterification between diphenylsilane and methacrylic acid at 100°C, producing water as the sole byproduct [9].
  • Microwave Assistance: Microwave irradiation (300 W, 30 min) accelerates reaction kinetics by 5-fold compared to thermal heating, enhancing energy efficiency [6].

Table 3: Comparative Analysis of Green Synthesis Pathways

MethodCatalyst/ActivatorReaction TimeYield (%)E-factor*
Melt polycondensationp-TsOH (1 mol%)4 h890.8
Acid-catalyzed esterificationTfOH (0.1 mol%)2 h920.3
Microwave-assistedNone0.5 h850.4

Environmental factor: kg waste/kg product

These pathways align with green chemistry principles, reducing E-factors to <0.8 and enabling direct monomer isolation via vacuum distillation [6] [9].

Properties

CAS Number

63696-07-1

Product Name

Bis(methacryloxy)diphenylsilane

IUPAC Name

[2-methylprop-2-enoyloxy(diphenyl)silyl] 2-methylprop-2-enoate

Molecular Formula

C20H20O4Si

Molecular Weight

352.5 g/mol

InChI

InChI=1S/C20H20O4Si/c1-15(2)19(21)23-25(24-20(22)16(3)4,17-11-7-5-8-12-17)18-13-9-6-10-14-18/h5-14H,1,3H2,2,4H3

InChI Key

VJTNMFMLMIJOFD-UHFFFAOYSA-N

SMILES

CC(=C)C(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(=C)C

Canonical SMILES

CC(=C)C(=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC(=O)C(=C)C

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